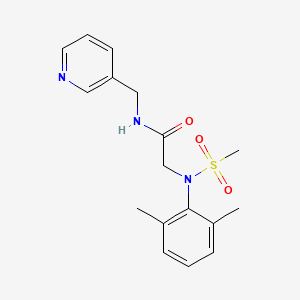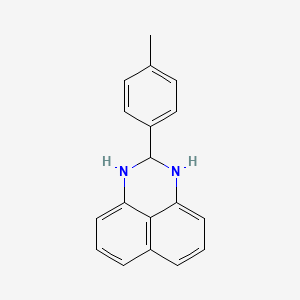![molecular formula C16H11ClN4O3S2 B5607665 N-(3-chloro-2-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5607665.png)
N-(3-chloro-2-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of substances known for their utility in various fields of scientific research, including medicinal chemistry and drug design. These compounds often exhibit a wide range of biological activities, which makes them of interest for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, aiming to introduce specific functional groups that confer desired biological activities. For instance, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the intricate steps required to construct such molecules, including condensation, cyclization, and substitution reactions to achieve the target chemical structure (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of multiple heterocyclic rings, which are essential for their biological activity. Crystal structure analysis of related compounds reveals a folded conformation about the methylene C atom of the thioacetamide bridge, indicating the intricate spatial arrangement of atoms within the molecule (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and interaction with biological targets. The design and synthesis of these molecules often involve strategies to enhance their reactivity or specificity towards certain enzymes or receptors, as seen in the development of dual thymidylate synthase and dihydrofolate reductase inhibitors (Gangjee et al., 2009).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c1-7-9(17)3-2-4-10(7)19-11(22)6-25-15-8(5-18)12-13(26-15)14(23)21-16(24)20-12/h2-4H,6H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPPINVIPZVARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B5607592.png)
![N-(4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607601.png)
![methyl 4-ethyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5607614.png)
![4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607628.png)
![N-((3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5607633.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5607641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(5-cyclohexyl-2-thienyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5607649.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide](/img/structure/B5607653.png)
![2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole](/img/structure/B5607661.png)
![N-(2-chlorobenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5607671.png)
![{(3R*,4R*)-4-(azepan-1-ylmethyl)-1-[(3-methoxyphenyl)acetyl]pyrrolidin-3-yl}methanol](/img/structure/B5607683.png)